1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone
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Overview
Description
1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple nitrogen atoms within its structure, making it a significant molecule in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrimidine-2-amine with 4-bromo-1,3-thiazole, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the acetylation of the resulting compound to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the suppression of microbial growth .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazole-pyrimidine structure, known for its anticancer properties.
Thiazolyl-pyrazole derivatives: Compounds with similar thiazole and pyrazole rings, investigated for their antimicrobial and anti-inflammatory activities.
Uniqueness: 1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone stands out due to its unique combination of pyrimidine, thiazole, and pyrazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H10N6OS |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone |
InChI |
InChI=1S/C12H10N6OS/c1-7(19)10-8(5-15-18-10)9-6-20-12(16-9)17-11-13-3-2-4-14-11/h2-6H,1H3,(H,15,18)(H,13,14,16,17) |
InChI Key |
HMNCQYWDJUKESP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NN1)C2=CSC(=N2)NC3=NC=CC=N3 |
Origin of Product |
United States |
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